![molecular formula C18H19F3N8O B6534354 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1060163-96-3](/img/structure/B6534354.png)
4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H19F3N8O and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is 420.16339175 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
This compound has been found to have significant antibacterial activity . A series of novel triazolo derivatives were synthesized and their structures were characterized using various techniques. Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
CDK2 Inhibition
The compound has been used as a CDK2 inhibitor in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo derivatives were designed, and synthesized as novel CDK2 targeting compounds .
Antiproliferative Activity
The compound has been used for its antiproliferative activity against various cancer cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
RORγt Inverse Agonists
The compound exhibits activity as RORγt inverse agonists . These compounds are utilized in the treatment of various disorders .
PHD-1 Inhibitors
The compound acts as PHD-1 inhibitors . These compounds are utilized in the treatment of various disorders .
JAK1 and JAK2 Inhibitors
The compound acts as JAK1 and JAK2 inhibitors . These compounds are utilized in the treatment of various disorders .
Treatment of Cardiovascular Disorders
The compound is utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
The compound is utilized in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and antihypertensive activity . They are also known to inhibit acetylcholinesterase, which is used in the treatment of Alzheimer’s disease .
Mode of Action
Similar compounds have been found to inhibit certain enzymes and display antimicrobial and anticancer properties . For instance, some compounds have been found to inhibit bacterial DNA gyrase B , which is an essential enzyme for bacterial DNA replication.
Biochemical Pathways
For instance, 1,3,4-thiadiazoles have been reported to exhibit antioxidant activity , suggesting that they may affect oxidative stress pathways.
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may induce cell death in microbial cells or cancer cells.
properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N8O/c1-2-29-16-14(25-26-29)15(22-11-23-16)27-7-9-28(10-8-27)17(30)24-13-5-3-12(4-6-13)18(19,20)21/h3-6,11H,2,7-10H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSKLAKUBRAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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